Thiothiamine hydrochloride
Description
Contextualization within Thiamine (B1217682) Analog Research
The study of thiamine analogs is a significant subfield of biochemistry and chemical biology, driven by the need to understand thiamine's essential roles in metabolism. Thiamine itself is converted in the body to its active coenzyme form, thiamine pyrophosphate (TPP), which is critical for the function of key enzymes in carbohydrate metabolism and the pentose (B10789219) phosphate (B84403) pathway. mdpi.comncats.ionih.gov
Thiamine analogs are synthetic compounds designed with intentional modifications to the thiamine molecule. These modifications can involve alterations to the pyrimidine (B1678525) ring, the thiazole (B1198619) ring, or the methylene (B1212753) bridge that connects them. nih.gov Depending on the nature of the change, these analogs may act as "antivitamins," which are compounds that inhibit the biological action of a vitamin. nih.gov They achieve this by competing with natural thiamine for binding sites on enzymes or transport proteins, or by being processed into inactive coenzyme forms that block metabolic pathways. smolecule.comnih.gov
Well-studied thiamine analogs include oxythiamine (B85929) and pyrithiamine (B133093), which have been used for decades in laboratory settings to induce thiamine deficiency in animal models and to probe the function of TPP-dependent enzymes. nih.gov Thiothiamine (B128582) hydrochloride fits within this context as a structural analog that can be used to explore thiamine-related biological processes. smolecule.com Its unique thione group provides a different chemical probe compared to its counterparts, allowing researchers to study the specific structural requirements for molecular recognition and catalysis in thiamine-dependent systems.
| Compound | Key Structural Feature | Primary Research Role |
|---|---|---|
| Thiamine | Standard pyrimidine and thiazolium ring structure. mdpi.com | Essential vitamin and precursor to the coenzyme TPP. ncats.io |
| Thiothiamine | Contains a thiazoline-2-thione moiety instead of a thiazolium ring. smolecule.comnih.gov | Research probe for thiamine metabolism and enzyme interaction; synthetic intermediate. smolecule.comnewdrugapprovals.org |
| Oxythiamine | The amino group on the pyrimidine ring is replaced by a hydroxyl group. nih.gov | Antivitamin; competitive inhibitor of TPP-dependent enzymes after conversion to oxythiamine diphosphate (B83284). nih.govchemrxiv.org |
| Pyrithiamine | The thiazole sulfur atom is replaced by a pyridine (B92270) ring nitrogen. nih.gov | Antivitamin; potent inhibitor of thiamine pyrophosphokinase and TPP-dependent enzymes. nih.gov |
Historical Perspectives on Thiamine and Analog Discovery
The journey to understanding thiamine and its analogs began in the late 19th century with studies into the disease beriberi. nih.gov The timeline below highlights key milestones that paved the way for the development of sophisticated chemical probes like thiothiamine.
| Date | Discovery | Researcher(s) | Significance |
|---|---|---|---|
| 1897 | Observation that polished rice diet caused polyneuritis in chickens, reversible with rice bran. nih.gov | Christiaan Eijkman | First link between a dietary deficiency and a specific disease, leading to the concept of vitamins. nih.govwikipedia.org |
| 1911 | Isolation of the anti-beriberi factor from rice bran and coining the term "vitamine". wikipedia.org | Casimir Funk | Established the idea of vital amines (vitamins) as essential micronutrients. nih.govwikipedia.org |
| 1926 | First isolation and crystallization of the active anti-beriberi compound (thiamine). acs.org | Barend Jansen & Willem Donath | Provided the pure substance for chemical analysis and confirmation of its curative properties. nih.govacs.org |
| 1936 | Elucidation of the chemical structure and completion of the first chemical synthesis of thiamine. nih.govwikipedia.org | Robert R. Williams | Enabled large-scale production of thiamine and laid the groundwork for creating synthetic analogs. wikipedia.orgacs.org |
| 1940s-1950s | Synthesis and study of the first major thiamine analogs, including pyrithiamine and oxythiamine. nih.gov | Various Groups | Provided powerful new tools (antivitamins) to study thiamine deficiency and the function of TPP-dependent enzymes. nih.gov |
Following the successful synthesis of thiamine, researchers began to create structural variants to better understand its mechanism of action. This led to the synthesis of compounds like oxythiamine and pyrithiamine in the 1940s, which were instrumental in demonstrating the competitive inhibition of thiamine-dependent pathways. nih.gov The synthesis of thiothiamine, often as an intermediate in improved industrial processes for thiamine production, placed another unique molecule at the disposal of researchers for exploring the intricacies of thiamine biochemistry. newdrugapprovals.orggoogle.com
Significance of Thiothiamine Hydrochloride as a Research Probe
The primary significance of this compound in a research context lies in its application as a specialized chemical tool rather than a therapeutic agent. Its structural similarity to thiamine allows it to interact with biological systems designed to recognize and process the natural vitamin, while its chemical differences make it a valuable probe for several areas of investigation. smolecule.com
Detailed Research Applications:
Studying Thiamine Metabolism and Transport: Because thiothiamine mimics the basic structure of thiamine, it can be used as a competitive agent to study the mechanisms of thiamine transporters in cells. smolecule.com By observing how thiothiamine interacts with these transport systems, researchers can gain insights into the regulation of thiamine uptake and homeostasis. smolecule.com
Investigating Enzyme-Cofactor Interactions: Thiamine analogs are crucial for studying the active sites of TPP-dependent enzymes. Thiothiamine can be used to probe the structural and chemical requirements of an enzyme's binding pocket. For instance, studies on how it or its phosphorylated derivatives bind to, but fail to facilitate catalysis in, enzymes like transketolase or pyruvate (B1213749) dehydrogenase complex can illuminate the precise role of the thiamine thiazolium ring in enzymatic reactions. nih.gov
Probing Riboswitch Function: Thiamine pyrophosphate (TPP) riboswitches are RNA elements that directly bind TPP to regulate gene expression in bacteria, archaea, and eukaryotes. ribocentre.orgwikipedia.orgnih.gov Synthetic analogs like thiothiamine could potentially be used to study the ligand specificity of the riboswitch's aptamer domain, helping to understand how these RNA regulators distinguish their target metabolite from other similar molecules.
Synthetic Chemistry and Process Development: Thiothiamine is a documented intermediate in several patented synthesis routes for thiamine hydrochloride. newdrugapprovals.orggoogle.com Research into the synthesis, purification, and conversion of thiothiamine contributes to the optimization of vitamin B1 production. echemi.comnewdrugapprovals.org Furthermore, recent studies have explored the development of different polymorphs and solvates of thiothiamine itself to enhance powder properties, a field of research relevant to materials science and pharmaceutical manufacturing. acs.org
Catalysis Research: Beyond its role as a thiamine analog, thiamine hydrochloride itself has been employed as an acid catalyst in organic synthesis. researchgate.net This opens an avenue for investigating this compound in similar catalytic applications, exploring how its unique structure might influence reaction outcomes in green chemistry protocols.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS2.ClH/c1-7-10(3-4-17)19-12(18)16(7)6-9-5-14-8(2)15-11(9)13;/h5,17H,3-4,6H2,1-2H3,(H2,13,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFMLLXRGZBGQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1CC2=CN=C(N=C2N)C)CCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10714606 | |
| Record name | 3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2(3H)-thione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10714606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2443-50-7 | |
| Record name | 2(3H)-Thiazolethione, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2443-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiothiamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002443507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC514427 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2(3H)-thione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10714606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIOTHIAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE9DOJ7QF6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of Thiothiamine Hydrochloride
Detailed Synthetic Routes to Thiothiamine (B128582) Hydrochloride
The synthesis of thiothiamine hydrochloride involves multi-step chemical processes, primarily centered around the construction of its core pyrimidine (B1678525) and thiazole (B1198619) ring structures.
Pyridine (B92270) and Thiazole Ring Formation Strategies
A common approach involves the synthesis of the pyrimidine and thiazole moieties separately, followed by their condensation. For instance, the pyrimidine component, often 4-amino-2-methyl-5-aminomethylpyrimidine (also known as Grewe diamine), can be synthesized from starting materials like acrylonitrile (B1666552) or malononitrile. chemcess.comresearchgate.net The thiazole portion, 4-methyl-5-(2-hydroxyethyl)thiazole, can be prepared through various synthetic routes. researchgate.net The final step then involves linking these two heterocyclic systems. chemcess.com
Intermediate Compound Derivatization and Condensation Reactions
A key patented process for thiothiamine synthesis involves the reaction of several intermediate compounds. google.com This process begins with the dissociation of acetamidine (B91507) hydrochloride, which then reacts with α-(o-chloroaniline)ylmethenyl-β-formylaminopropionitrile (an enamine) in a cyclization reaction to form a cyclized solution. google.com Following a series of purification and hydrolysis steps, carbon disulfide is introduced, which is crucial for the formation of the dithiocarbamate (B8719985) intermediate. researchgate.net This intermediate then undergoes condensation with γ-chloro-γ-acetyl propanol (B110389) to yield a crude form of thiothiamine. google.com The crude product is subsequently dissolved in hydrochloric acid, decolorized, and neutralized to precipitate the purified thiothiamine. google.com
Another described synthesis route involves the reaction of 2-methyl-4-amino-5-aminomethylpyrimidine with carbon disulfide and ammonia (B1221849) water, followed by condensation with acetic acid-γ-chloro-γ-levulinic acid ester. guidechem.com The resulting product is then hydrolyzed and cyclized in the presence of hydrochloric acid to form this compound. guidechem.com
The following table summarizes a typical synthetic route for thiothiamine as described in a patent. google.com
| Step | Reactants | Conditions | Product |
| 1. Cyclization | Acetamidine hydrochloride, α-(o-chloroaniline)ylmethenyl-β-formylaminopropionitrile, Sodium methoxide | Methanol (B129727), Cyclization reaction | Cyclized solution |
| 2. Hydrolysis | Cyclized solution, Caustic soda liquid | Distillation at 120°C | Hydrolyzed solution |
| 3. Condensation | Hydrolyzed solution, Carbon disulfide, γ-chloro-γ-acetyl propanol | Reaction, Condensation | Thiothiamine crude |
| 4. Purification | Thiothiamine crude, Hydrochloric acid, Activated carbon, Caustic soda liquid | Dissolving, Decolorizing, Neutralization | Finished Thiothiamine |
Alternative Chemical Synthesis Approaches for Thiothiamine and Analogs
While the above methods are prominent, alternative strategies for the synthesis of thiamine (B1217682) and its analogs, including thiothiamine, exist. One such approach is the "linear approach" via Grewe diamine, which is a common method for the commercial production of Vitamin B1. chemcess.com This method involves the extension of the aminomethyl side chain of Grewe diamine, followed by cyclization to form the thiazole ring and subsequent conversion to thiamine. chemcess.com The synthesis of thiamine hydrochloride itself can be achieved by reacting thiamine sulfate (B86663) with hydrochloric acid. google.com Thiamine sulfate, in turn, can be prepared by the oxidation of thiothiamine with hydrogen peroxide. google.commedwinpublishers.comk-state.edu This highlights the role of thiothiamine as a direct precursor in certain thiamine synthesis pathways.
Chemical Reactions and Derivatization Studies of Thiothiamine
Thiothiamine undergoes several key chemical reactions, with its oxidative transformation to thiochrome (B1210408) and its participation in Maillard-type reactions being of particular interest.
Oxidative Transformations: Thiochrome Formation
The oxidation of thiamine and its derivatives is a well-studied process. In an alkaline environment and in the presence of an oxidizing agent, the thiol form of thiamine is oxidized to thiamine disulfide, while its tricyclic form is oxidized to thiochrome. nih.govresearchgate.net Thiochrome is a fluorescent compound, and this property is utilized in the quantitative analysis of thiamine. chemcess.com The oxidation of thiamine to thiochrome can be facilitated by various oxidants, including phenoxyl radicals, which can be present in biological systems under oxidative stress. nih.govresearchgate.net Density functional theory (DFT) calculations have been used to investigate the elementary processes of thiamine oxidation to thiochrome, studying reaction systems involving oxidants like methyl peroxy radical, cyanogen (B1215507) bromide, and mercury(II) chloride. rsc.orgresearchgate.net The oxidation process is a key step in many analytical methods for thiamine determination. medwinpublishers.com
Maillard-type Reactions in Model Systems
Similar to thiamine, thiothiamine can participate in Maillard-type reactions. smolecule.com These are complex chemical reactions that occur between amino acids and reducing sugars, typically at elevated temperatures, and are responsible for the development of color and flavor in cooked foods. mdpi.com The involvement of thiamine in Maillard reactions can lead to the formation of various degradation products, some of which contribute to the aroma of foods. adobe.com For instance, a yellow Maillard pigment named pyrizepine has been identified from a heated solution containing thiamine and glucose. nih.gov This pigment is formed from a degradation product of thiamine, 5-(aminomethyl)-2-methylpyridin-4-amine (AMPA), and C4 fragments derived from glucose. nih.gov Given the structural similarity, thiothiamine is also expected to undergo similar reactions, influencing the sensory properties of food products. smolecule.com
Preparation of Thiothiamine Derivatives and Conjugates
Thiothiamine serves as a versatile intermediate in the synthesis of various derivatives and conjugates. Its structure, featuring a reactive thione group, a primary amino group on the pyrimidine ring, and a hydroxyl group on the ethyl side chain, allows for a range of chemical transformations. These modifications are often aimed at altering the molecule's physicochemical properties. Key synthetic pathways include oxidation, acylation, and the formation of complex disulfide and glycosylated conjugates.
Oxidative Transformations
The oxidation of the thione group in thiothiamine is a common strategy to produce thiamine and its analogs. This transformation is a critical step in many industrial syntheses of Vitamin B1.
One of the most significant oxidative reactions is the conversion of thiothiamine to thiamine sulfate. This is typically achieved using an oxidizing agent like hydrogen peroxide in an aqueous solution. koreascience.kr The reaction conditions can be optimized by controlling the temperature and the rate of addition of the reactants to improve yield and purity. koreascience.kr For instance, a patented method involves the multi-step addition of thiothiamine to a solution of hydrogen peroxide in water at a controlled temperature of 12-15°C over several hours. koreascience.kr This intermediate, thiamine sulfate, can then be converted to thiamine hydrochloride. koreascience.kr
Another oxidative reaction yields thiochrome, a fluorescent derivative. smolecule.com This transformation is useful in analytical chemistry for the quantification of thiamine and its derivatives. smolecule.com
Table 1: Examples of Oxidative Reactions of Thiothiamine
| Starting Material | Reagent(s) | Product | Reaction Conditions | Reference(s) |
|---|---|---|---|---|
| Thiothiamine | Hydrogen Peroxide (H₂O₂) | Thiamine Sulfate | Aqueous solution, 12-15°C | koreascience.kr |
Acylation Reactions
The amino and hydroxyl groups of thiothiamine are susceptible to acylation, allowing for the introduction of various acyl groups. The acylation of thiothiamine and its related structures has been a subject of chemical studies to understand the reactivity of the different functional groups. researchgate.netoregonstate.edu The formation of a diacetyl derivative of thiothiamine has been reported, indicating that both the amino and hydroxyl groups can be modified under specific conditions. oregonstate.edu Such reactions typically involve treating the thiothiamine derivative with an acylating agent like an acyl chloride or anhydride. researchgate.net
Synthesis of Disulfide Conjugates
A notable class of thiothiamine-derived conjugates is the disulfide derivatives. These are often developed to enhance lipophilicity. A prominent example is the synthesis of Fursultiamine, a lipophilic thiamine derivative. The synthesis begins with thiothiamine as the key intermediate.
The process involves two main steps:
Oxidation : Thiothiamine is first oxidized with hydrogen peroxide under controlled temperature conditions (15–30°C) to form a sulfonic acid intermediate.
Alkylation/Disulfide Formation : The resulting sulfonic acid derivative is then reacted with tetrahydrofurfuryl methyl sodium thiosulfate. This reaction proceeds in an alkaline medium (pH 11–12) and introduces the tetrahydrofurfuryl disulfide group, which is crucial for the compound's increased lipophilicity.
The crude product is subsequently purified by methods such as decolorization with activated carbon and recrystallization to yield a high-purity product.
Table 2: Synthesis of Fursultiamine from Thiothiamine Intermediate
| Step | Reactants | Reagent/Conditions | Intermediate/Product | Reference(s) |
|---|---|---|---|---|
| 1. Oxidation | Thiothiamine | Hydrogen Peroxide, 15–30°C | Sulfonic acid derivative |
Enzymatic Synthesis of Conjugates
Enzymatic methods offer a highly specific route to synthesizing complex conjugates. While many modified thiamine compounds are produced through chemical synthesis, enzymatic transglycosylation has been used to create novel derivatives from the core thiamine structure, which itself is derived from thiothiamine. koreascience.krnih.gov
For example, a new derivative, 5'-O-(α-D-glucopyranosyl)thiamin, has been synthesized enzymatically. nih.gov The process involves the sequential action of two enzymes on a mixture of dextrin (B1630399) and thiamine:
Cyclomaltodextrin glucanotransferase : This enzyme transfers a glucosyl moiety from dextrin to the hydroxyl group of thiamine.
Glucoamylase : This enzyme is used in the process to achieve the desired final product. nih.gov
The resulting O-alpha-glucosylthiamin was reported to be more stable than thiamine hydrochloride in aqueous solutions at neutral and alkaline pH. nih.gov This enzymatic approach highlights a sophisticated method for creating highly specific conjugates that might be difficult to achieve through conventional chemical synthesis.
Biochemical Roles and Enzymatic Interaction Mechanisms of Thiothiamine Hydrochloride
Thiothiamine (B128582) as a Probe for Thiamine (B1217682) Metabolic Pathways
Due to its structural resemblance to thiamine, thiothiamine is a valuable compound for investigating the complex metabolic pathways of this essential vitamin. Thiamine is crucial for all living organisms, where it is converted into its active form, thiamine pyrophosphate (TPP), a coenzyme vital for carbohydrate and energy metabolism patsnap.commdpi.com.
Thiothiamine can be used as a competitive inhibitor or an alternative substrate to elucidate the mechanisms of thiamine uptake and utilization. By competing with thiamine for binding sites on cellular transporters and enzymes, thiothiamine helps researchers to study thiamine homeostasis mdpi.com. The study of such analogs is crucial for understanding the metabolic consequences of thiamine deficiency and for the design of compounds that can modulate thiamine-dependent pathways nih.govcam.ac.uk.
Mechanistic Studies of Thiamine Pyrophosphokinase (TPK1) Interactions
Thiamine pyrophosphokinase 1 (TPK1) is the key enzyme responsible for the synthesis of the biologically active form of thiamine, thiamine pyrophosphate (TPP), through the transfer of a pyrophosphate group from ATP to thiamine nih.govgenecards.orgresearchgate.net. The interaction of thiamine analogs like thiothiamine with TPK1 is a critical area of study to understand their metabolic effects.
Thiamine analogs can exhibit dual behavior, acting as either substrates or inhibitors (anticoenzymes) for TPK1. For instance, studies on pyrithiamine (B133093), another thiamine analog, have shown that it can act as a substrate for TPK1, leading to the formation of pyrithiamine pyrophosphate nih.govacrobiosystems.com. This alternative product can then interfere with TPP-dependent enzymes. While direct kinetic data for thiothiamine is scarce, its structural similarity suggests it may also be phosphorylated by TPK1.
Conversely, some thiamine analogs can act as anticoenzymes by inhibiting TPK1, thereby blocking the synthesis of TPP. This inhibition can be a key mechanism through which these analogs exert their biological effects nih.gov. The specific behavior of thiothiamine as either a substrate or an inhibitor depends on its affinity for the active site of TPK1 and the catalytic efficiency of the subsequent reaction.
The interaction of thiothiamine with TPK1 directly impacts the intracellular pool of TPP. If thiothiamine acts as a substrate, it competes with thiamine for the enzyme, potentially reducing the rate of TPP synthesis nih.gov. This leads to the formation of a thiothiamine pyrophosphate analog, which may not function as an effective coenzyme for downstream enzymes, or could act as an inhibitor itself.
If thiothiamine functions as an inhibitor of TPK1, it directly blocks the production of TPP from thiamine nih.govnih.gov. The kinetics of TPP synthesis are tightly regulated, with TPP itself acting as a feedback inhibitor of TPK1 researchgate.netnih.gov. The introduction of an external inhibitor like thiothiamine would further disrupt this delicate balance, leading to a state of functional thiamine deficiency even in the presence of adequate thiamine levels.
In Vitro Enzymatic Inhibition and Binding Studies
The functional consequences of altered TPP metabolism due to thiothiamine are observed in its interactions with TPP-dependent enzymes. In vitro studies are essential to characterize the specific inhibitory mechanisms and binding kinetics of thiamine analogs with these enzymes jddtonline.infomdpi.comresearcher.life.
Transketolase is a TPP-dependent enzyme that plays a crucial role in the pentose (B10789219) phosphate (B84403) pathway, which is essential for the synthesis of nucleotides and NADPH patsnap.comnih.gov. Thiamine analogs, such as oxythiamine (B85929), are known to be potent inhibitors of transketolase after being converted to their pyrophosphate forms nih.gov.
Table 1: Comparison of Properties of Thiamine-Dependent Enzymes
| Enzyme | Metabolic Pathway | Primary Function | Known Analog Inhibitors |
|---|---|---|---|
| Thiamine Pyrophosphokinase (TPK1) | Thiamine Metabolism | Synthesis of TPP | Pyrithiamine, Oxythiamine |
| Transketolase | Pentose Phosphate Pathway | Interconversion of sugars, NADPH synthesis | Oxythiamine |
| Pyruvate (B1213749) Dehydrogenase Complex (PDH) | Carbohydrate Metabolism (Link between glycolysis and Krebs cycle) | Conversion of pyruvate to acetyl-CoA | Thiamine analogs |
The Pyruvate Dehydrogenase (PDH) complex is a critical mitochondrial enzyme complex that catalyzes the conversion of pyruvate into acetyl-CoA, linking glycolysis to the citric acid cycle researchgate.netmedscape.commdpi.com. The function of the PDH complex is strictly dependent on TPP as a coenzyme for its E1 subunit nih.govnih.gov.
Thiamine analogs can interfere with the function of the PDH complex. After conversion to their pyrophosphate derivatives, these analogs can compete with TPP for the binding site on the E1 subunit, leading to inhibition of the enzyme complex nih.gov. This inhibition disrupts cellular energy production and is a key aspect of the toxicity of some thiamine antivitamins. The interaction of thiothiamine with the PDH complex is an important area of research for understanding its biochemical effects on central metabolism.
In-depth Analysis of Thiothiamine Hydrochloride's Biochemical and Enzymatic Interactions Reveals a Gap in Current Research
A thorough review of scientific literature was conducted to detail the biochemical roles and enzymatic interaction mechanisms of the chemical compound this compound, with a specific focus on its effects on key metabolic enzyme complexes. Despite a comprehensive search for research pertaining to its interaction with the alpha-ketoglutarate (B1197944) dehydrogenase and branched-chain alpha-ketoacid dehydrogenase complexes, as well as comparative enzymology and structural analyses, it has become evident that specific studies on this compound are not available in the public domain.
The intended scope of this article was to provide a detailed analysis based on the following structure:
Structural Insights into Thiothiamine-Enzyme Complexes
Crystallographic Analyses of Analog-Bound Enzymes
However, the investigation revealed a significant gap in the research concerning this specific thiamine analogue. While extensive data exists for other thiamine antimetabolites such as oxythiamine, pyrithiamine, and deazathiamine, the same level of detailed enzymatic and structural study has not been applied to or published for this compound.
Alpha-Ketoglutarate Dehydrogenase Complex Studies
The alpha-ketoglutarate dehydrogenase complex (KGDHC) is a critical enzyme in the citric acid cycle, and its function is dependent on the cofactor thiamine diphosphate (B83284) (TDP). nih.govcornell.edumdpi.comnih.gov Thiamine deficiency is known to impair KGDHC activity, leading to disruptions in cellular metabolism. nih.govyoutube.com Research into thiamine antimetabolites often investigates their potential to inhibit TDP-dependent enzymes. However, no specific studies detailing the interaction, inhibition, or mechanistic effects of this compound on the alpha-ketoglutarate dehydrogenase complex could be identified.
Branched-Chain Alpha-Ketoacid Dehydrogenase Complex
Similarly, the branched-chain alpha-ketoacid dehydrogenase complex (BCKDC) is a multi-enzyme complex vital for the metabolism of branched-chain amino acids, and it also requires thiamine diphosphate as a cofactor. cornell.eduwikipedia.orgyoutube.com The activity of BCKDC is known to be reduced in states of thiamine deficiency, a condition that can be studied in animal models. nih.gov Some forms of the genetic disorder Maple Syrup Urine Disease are responsive to thiamine administration, highlighting the vitamin's importance for the complex's function. nih.gov Despite the established role of thiamine in BCKDC function, literature detailing specific studies on the effects of this compound on this enzyme complex is absent.
Comparative Enzymology with Thiamine and Other Antimetabolites
This section aimed to compare the enzymatic behavior of thiothiamine with thiamine and other well-known antimetabolites.
Structural Insights into Thiothiamine-Enzyme Complexes
Active Site Conformational Changes and Ligand Specificity
In the broader context of thiamine-dependent enzymes, the binding of the active form of thiamine, thiamine diphosphate (ThDP), to enzyme active sites is known to induce significant conformational changes. These alterations are crucial for catalysis, creating an optimal environment for the chemical reactions that thiamine-dependent enzymes mediate, such as the decarboxylation of α-keto acids. The specificity of these enzymes for thiamine and its analogs is determined by a network of interactions, including hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues within the active site.
For instance, studies on thiamine pyrophosphokinase, the enzyme that converts thiamine to ThDP, have shown that it can also interact with thiamine antimetabolites like oxythiamine and pyrithiamine, leading to the formation of their corresponding diphosphate esters. This demonstrates a degree of flexibility in the enzyme's active site, though the affinity for these analogs varies.
One of the few specific biochemical activities attributed to thiothiamine is the inhibition of glutamate (B1630785) decarboxylase. This enzyme is crucial for the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA). However, the kinetic details of this inhibition and the precise conformational changes that thiothiamine induces in the active site of glutamate decarboxylase have not been extensively characterized. Without crystallographic data of the enzyme-thiothiamine complex or detailed kinetic studies, any description of the specific molecular interactions remains hypothetical.
The lack of research in this specific area means that a detailed data table outlining the research findings on this compound's interaction with enzyme active sites cannot be constructed at this time. The scientific community has yet to publish in-depth studies that would provide the necessary data points, such as binding affinities (Kᵢ, Kₘ), dissociation constants (Kₐ), or structural details of conformational shifts upon binding.
Metabolic Pathway Interventions and Regulation Research Using Thiothiamine
Impact on Thiamine (B1217682) Homeostasis Research
Thiamine homeostasis is the process by which organisms maintain a stable internal concentration of thiamine and its phosphorylated derivatives, primarily thiamine pyrophosphate (TPP), the active coenzyme form. This balance is critical for the function of key enzymes in carbohydrate and amino acid metabolism. nih.govmdpi.com Thiamine antagonists are employed to deliberately disrupt this balance, providing insights into the regulatory mechanisms involved.
Research using thiamine antagonists has demonstrated that they can perturb thiamine homeostasis through several mechanisms:
Inhibition of Thiamine Transport : Antagonists can block the uptake of thiamine into cells and across critical barriers like the blood-brain barrier. nih.govmdpi.com
Interference with Phosphorylation : Some antagonists can act as substrates or inhibitors for thiamine pyrophosphokinase, the enzyme that converts thiamine to its active TPP form. nih.gov This leads to a depletion of functional coenzymes.
Binding to Thiamine-Dependent Enzymes : The phosphorylated forms of some antagonists can bind to the apoenzymes that normally use TPP, thereby inhibiting their catalytic activity. nih.gov
Studies on mice with a knockout of the thiamine transporter SLC19A3 (THTR2) show significantly lower levels of thiamine in plasma and brain tissue, highlighting the critical role of transport in maintaining homeostasis. mdpi.com The use of thiothiamine (B128582) hydrochloride in research would be expected to induce similar disruptions, allowing for the study of its specific effects on the storage, utilization, and feedback regulation of thiamine vitamers within various tissues.
Investigation of Thiamine Transporters using Thiothiamine as a Competitive Ligand
The cellular uptake of thiamine is mediated by specific protein transporters, primarily Thiamine Transporter 1 (THTR1, encoded by the SLC19A2 gene) and Thiamine Transporter 2 (THTR2, encoded by the SLC19A3 gene). nih.govresearchgate.net These transporters are vital for absorbing thiamine from the diet and distributing it throughout the body. nih.govnih.gov
Thiamine antagonists are invaluable tools for characterizing these transporters. By acting as competitive ligands, they compete with thiamine for binding to the transporter proteins. This competitive inhibition allows researchers to study the binding affinity (Km), transport kinetics, and substrate specificity of THTR1 and THTR2. For instance, amprolium (B1666021) is a known thiamine antagonist that effectively blocks thiamine transport. nih.govresearchgate.net Cryo-electron microscopy studies have revealed the structural basis for how various drugs and antagonists, including amprolium, interact with human thiamine transporters. nih.govdoaj.org
As a structural analog, thiothiamine hydrochloride can be used in competitive binding assays to probe the function of SLC19A2 and SLC19A3. Such studies would help determine its relative affinity for each transporter and its potential to inhibit thiamine uptake, thereby providing a clearer picture of how different structural modifications on the thiamine molecule influence transporter interaction.
| Thiamine Analog | Target Transporter(s) | Observed Effect in Research Models |
|---|---|---|
| Oxythiamine (B85929) | THTR1 (SLC19A2), THTR2 (SLC19A3) | Competes with thiamine for transport into cells. nih.gov |
| Pyrithiamine (B133093) | THTR1 (SLC19A2), THTR2 (SLC19A3) | Inhibits thiamine transport, particularly across the blood-brain barrier. nih.gov |
| Amprolium | THTR1 (SLC19A2), OCTs | Inhibits intracellular thiamine transport. researchgate.net |
| Metformin | OCT1, OCT2, THTR2 (SLC19A3) | Inhibits cellular thiamine transporters. researchgate.net |
In Vitro Models for Studying Thiothiamine Metabolism
In vitro models are essential for elucidating the metabolic fate of xenobiotics, including thiamine analogs like this compound. These controlled laboratory systems allow for the study of biotransformation pathways, the identification of metabolites, and the assessment of metabolic stability without the complexities of a whole organism.
Metabolic stability assays are designed to measure the rate at which a compound is broken down by metabolic enzymes. wuxiapptec.combioivt.com The selection of the enzyme source is critical and depends on the specific metabolic pathways being investigated. Common in vitro test systems include:
Liver Microsomes : These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I cytochrome P450 (CYP) enzymes. They are primarily used to study oxidative metabolism. bioivt.com
Hepatocytes : These whole liver cells contain the full complement of metabolic enzymes, including both Phase I and Phase II (e.g., UGTs, SULTs) enzymes. They provide a more comprehensive picture of hepatic metabolism. bioivt.com
S9 Fraction : This is a supernatant fraction of a tissue homogenate that contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and Phase II reactions. wuxiapptec.com
To study the metabolism of this compound, researchers would incubate the compound with one of these enzyme systems and measure its disappearance over time. This data provides key parameters such as intrinsic clearance (CLint) and half-life (t1/2), which are crucial for predicting the compound's behavior in vivo. bioivt.com
| Enzyme Source | Primary Metabolic Enzymes Present | Primary Use in Stability Assays |
|---|---|---|
| Liver Microsomes | Phase I: Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs) | Investigating oxidative metabolism and Phase I clearance. bioivt.com |
| Cytosol | Phase II: Sulfotransferases (SULTs), Glutathione S-transferases (GSTs); Other: Aldehyde oxidase (AO) | Investigating conjugation reactions and metabolism by cytosolic enzymes. wuxiapptec.com |
| S9 Fraction | Combination of microsomal and cytosolic enzymes (CYPs, UGTs, SULTs, etc.) | General screening for Phase I and Phase II metabolic stability. wuxiapptec.com |
| Hepatocytes | Full complement of hepatic enzymes in a cellular context. | Comprehensive assessment of overall cellular metabolism and clearance. bioivt.com |
Following incubation in an in vitro system, identifying the resulting metabolites is a key step in understanding a compound's biotransformation. For thiamine antagonists, a primary metabolic pathway is phosphorylation. For example, oxythiamine is metabolized into oxythiamine diphosphate (B83284) (oxy-ThDP), which then acts as an inhibitor of TPP-dependent enzymes. nih.gov Similarly, pyrithiamine can be converted to pyrithiamine diphosphate. nih.gov
The primary analytical technique for this purpose is high-performance liquid chromatography coupled with mass spectrometry (LC-MS). High-resolution metabolomics platforms can detect and quantify a wide range of small molecules in a sample. nih.gov By comparing the metabolic profile of a control sample with one containing this compound, researchers can identify novel peaks corresponding to its metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment these metabolite ions, providing structural information that aids in their definitive identification. This process would reveal whether thiothiamine is similarly phosphorylated or undergoes other modifications, such as oxidation or cleavage.
Biosynthesis of Thiamine Components and Potential Thiothiamine Precursors in Microorganisms and Plants
Thiamine is synthesized de novo by bacteria, fungi, and plants. nih.govnih.gov The biosynthesis pathway involves two separate branches that produce the pyrimidine (B1678525) (4-amino-5-hydroxymethyl-2-methylpyrimidine, HMP) and thiazole (B1198619) (4-methyl-5-β-hydroxyethylthiazole, HET) moieties. researchgate.netpnas.org These precursors are subsequently phosphorylated and then coupled by the enzyme thiamine phosphate (B84403) synthase to form thiamine monophosphate (ThMP). nih.gov A final phosphorylation step yields the active coenzyme, TPP.
In Microorganisms : Prokaryotic thiamine biosynthesis is well-documented, with enzymes like ThiC producing the pyrimidine moiety and a suite of enzymes (ThiG, ThiH, etc.) responsible for the thiazole ring. nih.govijbs.com
In Plants : The pathway is similar, with the THIC gene product synthesizing the pyrimidine and THI4 involved in thiazole synthesis. frontiersin.orgoup.com The synthesis of these precursors occurs in the plastids. oup.com
The synthesis of this compound would require modified precursors. The natural biosynthetic pathways serve as a blueprint for the chemoenzymatic or synthetic production of these analog precursors. For example, if thiothiamine differs in the structure of its pyrimidine or thiazole ring, understanding the natural biosynthetic enzymes and their substrates allows for the potential engineering of these pathways in microorganisms to produce the desired precursor molecules. Alternatively, the intermediates of the natural pathway, such as HMP and HET, can be isolated and used as starting materials for the chemical synthesis of thiothiamine. researchgate.net
Structure Activity Relationships Sar and Analog Design with Thiothiamine Core
Principles of Structure-Activity Relationship (SAR) Applied to Thiamine (B1217682) Analogs
The fundamental principle of SAR studies in thiamine analogs revolves around the distinct roles of its pyrimidine (B1678525) and thiazole (B1198619) (or in the case of thiothiamine (B128582), a thiazolethione) moieties, connected by a methylene (B1212753) bridge. The biological activity is highly dependent on the structural integrity and electronic properties of these components. Key aspects that are typically investigated in SAR studies of thiamine analogs include:
The integrity of the thiazole ring: The thiazolium ring in thiamine is central to its catalytic activity as a coenzyme. In thiothiamine, this is altered to a thiazolethione, which significantly impacts its chemical properties and biological interactions.
Substituents on the pyrimidine ring: The amino group at the C-4 position and the methyl group at the C-2 position of the pyrimidine ring are critical for recognition and binding to enzymes.
The methylene bridge: The flexibility and length of this bridge can influence the orientation of the two ring systems, which is vital for proper positioning within an enzyme's active site.
The hydroxyethyl (B10761427) side chain on the thiazole ring: This group is often the site of phosphorylation, a necessary step for the coenzymatic function of thiamine. Modifications here can affect the molecule's ability to be activated by thiamine pyrophosphokinase.
SAR studies often involve synthesizing a series of analogs with systematic modifications to these key features and then evaluating their biological activity, such as enzyme inhibition or transport uptake.
Rational Design of Thiothiamine Derivatives
Rational drug design is an approach that leverages the understanding of a biological target's structure and mechanism to design molecules that can interact with it in a specific way. In the context of thiothiamine, this involves designing derivatives that can act as inhibitors or modulators of thiamine-dependent pathways. This process often begins with the known structure of thiamine or its analogs and their interactions with target proteins.
Strategies in the rational design of thiothiamine derivatives include:
Scaffold Hopping: Replacing the core thiazolethione ring with other heterocyclic systems to explore new chemical space and potentially discover novel binding modes.
Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. For example, replacing the hydroxyl group on the side chain with a halogen or a methyl group.
Structure-Based Design: Utilizing the three-dimensional structure of a target enzyme, obtained through X-ray crystallography or NMR spectroscopy, to design molecules that fit precisely into the active site.
The design process is often iterative, with cycles of design, synthesis, and biological testing leading to the refinement of the molecular structure.
Influence of Structural Modifications on Biochemical Interactions
Systematic modifications of the thiothiamine core have provided significant insights into its biochemical interactions. These modifications can impact enzyme binding, catalytic activity, and transport across cell membranes.
The thiazole ring is the catalytic heart of thiamine. In thiothiamine, the presence of a thione group (C=S) in place of the thiazolium nitrogen significantly alters the electronic distribution and reactivity of the ring. Modifications to this moiety can have profound effects:
Alteration of the C2-substituent: The C2 position of the thiazole ring is crucial for the catalytic mechanism of thiamine-dependent enzymes. In thiothiamine, the thione group at this position prevents the formation of the catalytically active ylide, rendering it an inhibitor rather than a coenzyme.
Variation of the C4- and C5-substituents: The methyl group at C4 and the hydroxyethyl group at C5 are important for recognition by enzymes. Altering these groups can impact binding affinity and specificity. For instance, modifying the hydroxyethyl side chain can prevent phosphorylation, a key activation step for thiamine.
The following table summarizes the effects of some modifications to the thiazole moiety on the activity of thiamine analogs:
| Modification Location | Type of Modification | Effect on Biochemical Interaction | Reference Compound(s) |
| Thiazole C2 Position | Replacement of H with a thione group (C=S) | Loss of coenzyme activity; potential for enzyme inhibition. | Thiothiamine |
| Thiazole C5 Position | Alteration of the hydroxyethyl side chain | Can prevent phosphorylation by thiamine pyrophosphokinase, leading to loss of biological function. | Various synthetic analogs |
| Thiazole Ring | Replacement with a triazole ring | Can act as competitive inhibitors of thiamine pyrophosphate-dependent enzymes. nih.govnih.gov | Triazole-based thiamine analogs nih.govnih.gov |
| Thiazole Ring | Replacement with a furan (B31954) ring | Can lead to potent and selective inhibitors of specific thiamine-dependent enzymes like pyruvate (B1213749) dehydrogenase. | Furan-based thiamine analogs |
The pyrimidine ring primarily serves as an anchor, ensuring the correct orientation of the thiazole moiety within the enzyme's active site. However, modifications to this ring can also significantly influence biological activity:
The 4'-amino group: This group is involved in crucial hydrogen bonding interactions with the enzyme. Its removal or replacement often leads to a significant decrease in binding affinity.
The 2'-methyl group: While less critical than the amino group, this methyl group also contributes to the binding affinity through hydrophobic interactions.
The pyrimidine ring itself: Replacing the pyrimidine ring with other heterocyclic systems can lead to analogs with altered selectivity for different thiamine-dependent enzymes or transporters.
The table below illustrates the impact of modifications to the pyrimidine moiety:
| Modification Location | Type of Modification | Effect on Biochemical Interaction | Reference Compound(s) |
| Pyrimidine 4'-Position | Removal or replacement of the amino group | Significantly reduces binding affinity to thiamine-dependent enzymes. chemrxiv.org | 4'-deamino thiamine analogs chemrxiv.org |
| Pyrimidine 2'-Position | Modification of the methyl group | Can alter hydrophobic interactions within the binding pocket. | Various synthetic analogs |
| Pyrimidine Ring | Introduction of a thiomethyl group at C-2 | Can lead to specific inhibition of certain protein kinases. nih.gov | 2-thiomethyl pyrimidine derivatives nih.gov |
| Pyrimidine Ring | Sulfoxidation of thioate derivatives | Can generate a diverse array of derivatives with varied antimicrobial, antioxidant, and antitumor potentials. nih.gov | Pyrimidine sulfonyl methanone (B1245722) derivatives nih.gov |
Computational Chemistry and Molecular Modeling in SAR Studies
Computational chemistry and molecular modeling have become indispensable tools in the study of SAR for thiamine analogs like thiothiamine hydrochloride. These methods provide insights into the molecular interactions that are often difficult to obtain through experimental techniques alone.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For thiothiamine derivatives, docking studies can help visualize how they fit into the active site of a thiamine-dependent enzyme and identify key interactions that contribute to binding. nih.govresearchgate.net This information is invaluable for designing more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By identifying the physicochemical properties that are most important for activity, QSAR can be used to predict the activity of novel, unsynthesized compounds. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. This can reveal important information about the stability of the binding mode, the role of water molecules in the active site, and conformational changes that may occur upon ligand binding.
These computational approaches, when used in conjunction with experimental data, can significantly accelerate the process of designing and optimizing thiothiamine derivatives with desired biological activities.
Analytical Research Techniques for Thiothiamine Hydrochloride
Chromatographic Methods Development and Validation
Chromatography, particularly liquid chromatography, is a cornerstone for the separation and quantification of thiothiamine (B128582) hydrochloride, often in complex mixtures with other vitamins or active ingredients.
High-Performance Liquid Chromatography (HPLC) is widely utilized for the simultaneous determination of thiothiamine hydrochloride and other water-soluble vitamins in pharmaceutical preparations like multivitamin syrups and tablets. semanticscholar.orgresearchgate.net A common approach is reverse-phase (RP-HPLC), which effectively separates components based on their polarity.
Researchers have developed and validated simple, accurate, and reproducible RP-HPLC methods for this purpose. eijppr.com A typical chromatographic setup involves a C18 column, which is a non-polar stationary phase. semanticscholar.orgresearchgate.neteijppr.com The separation is achieved using an isocratic mobile phase, which is a mixture of a buffer solution and an organic solvent like methanol (B129727) or acetonitrile. semanticscholar.orgeijppr.com For instance, one method uses a mobile phase consisting of a pH 3.5 buffer and methanol (95:5 v/v) at a flow rate of 1.5 ml/min. eijppr.com Another validated method employs a mixture of methanol and 1% acetic acid containing 7mM 1-hexane sulphonic acid sodium salt (20:80) as the mobile phase, with a flow rate of 1mL/min. semanticscholar.orgresearchgate.net
Detection is typically carried out using a UV detector set at a specific wavelength where the analyte absorbs light maximally, such as 210 nm, 248 nm, 275 nm, or 280 nm. semanticscholar.orgeijppr.comresearchgate.netzenodo.org The retention time for this compound under specific conditions can be as short as 2.492 minutes, allowing for rapid analysis. eijppr.com These HPLC methods are validated according to International Conference on Harmonisation (ICH) guidelines, ensuring linearity, accuracy, precision, and specificity. eijppr.com Linearity is often established over a concentration range of 10-200 µg/ml with a high correlation coefficient (r² > 0.999). eijppr.comzenodo.org
Table 1: Exemplary HPLC Method Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Waters C18 (250 × 4.6mm; 5µm) eijppr.com | C18 (3.9x300mm; 10µm) semanticscholar.orgresearchgate.net | Agilent C18 (25cm x 4.6mm; 5µm) zenodo.org |
| Mobile Phase | Buffer (pH 3.5) and Methanol (95:5) eijppr.com | Methanol and 1% Acetic Acid with 7mM 1-hexane sulphonic acid sodium salt (20:80) semanticscholar.orgresearchgate.net | Water, Methanol, and Acetic Acid (69:28:3 v/v) zenodo.org |
| Flow Rate | 1.5 ml/min eijppr.com | 1.0 ml/min semanticscholar.orgresearchgate.net | 1.0 ml/min zenodo.org |
| Detection (UV) | 210 nm eijppr.com | 280 nm semanticscholar.orgresearchgate.net | 275 nm zenodo.org |
| Retention Time | 2.492 min eijppr.com | Not Specified | Not Specified |
Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), represents a significant advancement in the analysis of B-vitamins, including thiamine (B1217682). nih.govnih.gov This hyphenated technique offers superior sensitivity, selectivity, and speed compared to conventional HPLC-UV methods. nih.govwaters.com
UPLC-MS/MS methods can simultaneously determine multiple B-vitamins in complex matrices like human milk within a very short run time, often less than two minutes. nih.gov The analysis uses a gradient elution with a mobile phase such as 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile. nih.gov Quantification is highly specific and sensitive, achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are tracked for each analyte. nih.govmdpi.com For thiamine, the precursor ion at m/z 320 might be fragmented to produce daughter ions at m/z 302 and 162 for quantification and qualification. mdpi.com
The use of stable isotope-labeled internal standards is crucial for accurate quantification in complex biological samples, as it compensates for matrix effects that can suppress or enhance the analyte signal. nih.gov The sensitivity of these methods is exceptional, with limits of quantitation (LOQ) reaching the parts-per-billion (ppb) or even picogram per gram (pg/g) range. nih.govmdpi.com Furthermore, the use of advanced surfaces, such as MaxPeak High-Performance Surfaces, in UPLC systems can mitigate the interaction of phosphate-containing compounds like thiamine with stainless-steel components, leading to improved peak shapes, higher sensitivity (3-10 times greater), and better linearity. waters.com
Spectrophotometric Determination Methods
Spectrophotometry provides a simple, cost-effective, and rapid alternative for the determination of this compound. These methods are based on measuring the absorption of light by the analyte or a colored product derived from it.
Direct UV-Visible spectrophotometry is a straightforward method for quantifying this compound in pure form or in simple pharmaceutical preparations. ijpsr.comemich.edu The method relies on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. Thiamine absorbs in the UV range, and methods have been developed to measure its concentration directly. emich.edu
To enhance specificity, especially in the presence of degradation products, derivative spectrophotometry can be employed. rsc.org This technique involves calculating the first or second derivative of the absorbance spectrum. For this compound, the second derivative at 254 nm has been shown to be linearly related to its concentration, allowing for its determination even when interfering substances are present. rsc.org Another approach involves the oxidation of thiamine, followed by the precipitation of its sulfur content as barium sulphate, which can be measured spectrophotometrically. scispace.com This method demonstrated linearity over a concentration range of 2–32 µg/mL. scispace.com
A sensitive and accurate spectrophotometric method for this compound determination is based on the formation of Prussian blue. researchgate.netresearchgate.net In this reaction, this compound acts as a reducing agent, reducing ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). researchgate.netresearchgate.net These ferrous ions then react with potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) to form a soluble, intensely colored complex known as Prussian blue (or Turnbull's blue), which is chemically ferric ferrocyanide. researchgate.netwikipedia.org
The resulting blue product exhibits a maximum absorption at a wavelength of approximately 747 nm. researchgate.netresearchgate.net The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of this compound in the sample. The reaction typically requires an acidic medium and a development time of about 20 minutes for the color to reach maximum intensity. researchgate.netresearchgate.net This method has been validated and shows good linearity over a concentration range of 0.2–14 µg/ml, with a molar absorptivity of 2.42×10³ L.mol⁻¹.cm⁻¹ and a low detection limit of 0.106 µg/ml. researchgate.netresearchgate.net
Table 2: Key Parameters for Prussian Blue-Based Spectrophotometric Method
| Parameter | Value |
|---|---|
| Principle | Reduction of Fe(III) to Fe(II) by Thiothiamine.HCl, followed by reaction with K₃[Fe(CN)₆] researchgate.netresearchgate.net |
| Final Product | Soluble Prussian Blue researchgate.netresearchgate.net |
| λmax (Wavelength of Max. Absorption) | 747 nm researchgate.netresearchgate.net |
| Linear Range | 0.2–14 µg/ml researchgate.netresearchgate.net |
| Molar Absorptivity | 2.42 × 10³ L.mol⁻¹.cm⁻¹ researchgate.netresearchgate.net |
| Detection Limit | 0.106 µg/ml researchgate.netresearchgate.net |
| Correlation Coefficient (r) | 0.999 researchgate.netresearchgate.net |
Fluorometric and Phosphorometric Analyses
Fluorometry is a highly sensitive analytical technique used for the determination of thiothiamine. nih.gov The most common fluorometric method is based on the oxidation of the non-fluorescent thiamine molecule to the highly fluorescent compound, thiochrome (B1210408). nih.gov
This oxidation is typically carried out in an alkaline medium using an oxidizing agent like potassium hexacyanoferrate(III). nih.gov More recent methods have explored the use of nanozymes, such as hemoglobin–Cu₃(PO₄)₂ nanoflowers, which possess peroxidase-like activity. nih.gov These nanoflowers can catalyze the decomposition of hydrogen peroxide (H₂O₂) to produce hydroxyl radicals (·OH). nih.gov In an alkaline solution (optimal pH of 10), these radicals efficiently oxidize thiamine to fluoresce thiochrome. nih.gov
The fluorescence intensity of the resulting thiochrome is measured at a specific emission wavelength, and this intensity is proportional to the initial concentration of thiamine. The sensitivity of the method can be further enhanced by adding surfactants like Tween 80. nih.gov This nanozyme-based fluorometric method has demonstrated a wide linear range for thiamine (5 × 10⁻⁸ to 5 × 10⁻⁵ mol/L) and a very low limit of detection (LOD) of 4.8 × 10⁻⁸ mol/L, showcasing its high specificity and sensitivity. nih.gov
Application of Reference Standards in Analytical Method Development
The development and validation of robust analytical methods are fundamental to ensuring the quality, purity, and potency of pharmaceutical substances. A critical component in this process is the use of highly characterized reference standards. In the analysis of Thiamine Hydrochloride, the reference standard for its impurity, this compound (also known as Thiamine Hydrochloride Impurity E), plays an indispensable role. This section details the application of the this compound reference standard in the development and validation of various analytical techniques used for Thiamine Hydrochloride analysis.
A reference standard is a highly purified compound that is used as a measurement base in analytical tests. Thiothiamine is a recognized impurity of Thiamine, and its corresponding reference standard is used to ensure that analytical methods for Thiamine are specific, accurate, and sensitive enough to detect and quantify this and other potential impurities. lgcstandards.com
Role in Chromatographic Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of Thiamine Hydrochloride. nih.govnih.gov The development of a stability-indicating HPLC method requires the separation of the active pharmaceutical ingredient (API) from all potential impurities and degradation products. The this compound reference standard is crucial for this purpose.
Specificity and Peak Identification: During method development, a solution of the this compound reference standard is injected into the HPLC system to determine its precise retention time. This allows analysts to unequivocally identify the peak corresponding to Thiothiamine in a chromatogram of a Thiamine Hydrochloride sample. The method is optimized to ensure baseline separation between the Thiamine peak and the Thiothiamine peak, which is a key indicator of the method's specificity.
Method Validation: The reference standard is essential for validating the analytical method. It is used to determine critical performance characteristics such as the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for the impurity. nih.govresearchgate.net Furthermore, it is used in accuracy studies, where a known amount of the Thiothiamine standard is added to a sample of Thiamine Hydrochloride (a process known as spiking) to ensure the method can accurately measure the impurity's concentration.
The following table illustrates typical parameters evaluated during the development of an HPLC method for Thiamine Hydrochloride, highlighting the role of the Thiothiamine impurity standard.
| Parameter | Description | Role of this compound Reference Standard | Representative Value |
| Retention Time (tR) | The time taken for the compound to elute from the chromatographic column. | Used to identify the peak corresponding to the Thiothiamine impurity. | 4.5 min |
| Resolution (Rs) | A measure of the separation between two peaks in a chromatogram. | Ensures the peak for Thiothiamine is distinct from the main Thiamine peak and other impurities. A value >2 is generally desired. | > 2.0 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Determined by injecting progressively dilute solutions of the standard. | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be accurately and precisely quantified. | Determined by injecting dilute solutions of the standard to establish acceptable precision and accuracy. | 0.03 µg/mL |
| Accuracy (% Recovery) | The closeness of the test results to the true value. | Used in spike-and-recovery studies to confirm the method's ability to accurately quantify the impurity. | 98.0% - 102.0% |
Application in Spectroscopic Techniques
While chromatographic methods are preferred for separating mixtures, spectroscopic techniques are vital for confirming the identity and structure of reference standards themselves. nihs.go.jp
Identity Confirmation: The infrared (IR) absorption spectrum of a this compound test sample is compared to the spectrum of the official reference standard. The spectra must show similar intensities at the same wave numbers to confirm the material's identity. nihs.go.jp
Purity Assessment: Ultraviolet-Visible (UV-Vis) spectrophotometry can be used as a part of the characterization of the reference standard. nih.govnih.gov The absorbance characteristics of a solution of known concentration are measured and compared against established specifications.
The physical and spectroscopic properties of the Thiothiamine reference standard are well-documented to facilitate its use.
| Property | Data | Source |
| Molecular Formula | C12H16N4OS2 | lgcstandards.com |
| Molecular Weight | 296.41 g/mol | lgcstandards.com |
| Appearance | Pale Beige to Light Brown Solid | |
| UV Absorption Maximum (λmax) | Dependent on solvent and pH | researchgate.net |
| Primary Analytical Use | Impurity reference standard for Thiamine Hydrochloride analysis | lgcstandards.com |
Advanced Research Concepts and Future Directions
Thiothiamine (B128582) in the Elucidation of Novel Enzyme Mechanisms
Thiothiamine, as an analog of thiamine (B1217682), serves as a critical tool for elucidating the mechanisms of thiamine diphosphate (B83284) (ThDP)-dependent enzymes. These enzymes are essential for the metabolism of carbohydrates and amino acids in all living organisms. cornell.edu The study of ThDP-dependent enzyme mechanisms often involves the use of ThDP analogs to probe the catalytic cycle and binding interactions. nih.gov Analogs can act as competitive inhibitors, competing with the native cofactor, ThDP, for the binding site on the enzyme. chemrxiv.orgnih.gov This competition provides valuable information on the specific functional groups and structural features of the cofactor that are necessary for binding and catalytic activity. nih.gov
By introducing structural modifications, such as those present in thiothiamine, researchers can assess how these changes affect enzyme function. For example, analogs where the positively charged thiazolium ring of ThDP is replaced by a neutral aromatic ring are common tools for chemical inhibition. chemrxiv.orgchemrxiv.org This strategy helps in understanding the structural and mechanistic aspects of the enzyme family. chemrxiv.org Furthermore, stable analogs that mimic intermediates in the catalytic reaction can be synthesized. nih.gov When these analogs bind to the enzyme, they can be studied using techniques like X-ray crystallography to provide "snapshots" of the reaction at different stages, revealing the precise conformation of the cofactor and substrate within the active site. nih.gov
Thiamine antimetabolites are utilized in enzymological in vitro experiments to understand their impact on ThDP-dependent enzymes. nih.gov For instance, oxythiamine (B85929) diphosphate has been shown to inhibit enzymes like transketolase at micromolar concentrations. nih.gov Such studies help to delineate the role of specific enzymes in metabolic pathways and identify potential targets for therapeutic intervention. nih.gov
Exploration of Thiothiamine in Chemical Biology Tools
The utility of thiothiamine and related thiamine analogs extends beyond basic enzyme mechanism studies into the broader field of chemical biology. These compounds are developed as potent and selective inhibitors to probe cellular metabolism and as potential therapeutic agents. nih.govchemrxiv.org For instance, thiamine analogs have been investigated as cytostatics in cancer treatment, as antifungal agents, and as antiplasmodial compounds to combat malaria. nih.govnih.govanu.edu.au The effectiveness of these analogs often stems from their ability to be processed by cellular enzymes, such as thiamine pyrophosphokinase (TPK), which converts them into their active diphosphate forms. nih.govanu.edu.au These activated antimetabolites can then inhibit essential ThDP-dependent enzymes within the cell. anu.edu.aubiorxiv.org
A significant area of research is the design of analogs that can achieve selectivity toward a specific ThDP-dependent enzyme. chemrxiv.org This is a challenge because the ThDP-binding pocket is structurally similar across this class of enzymes. chemrxiv.org One strategy to improve selectivity is to introduce substituents onto the central ring of the analog that can interact with the unique substrate-binding pocket of the target enzyme. chemrxiv.org
Beyond enzyme inhibition, thiamine analogs are instrumental in studying the regulation of thiamine biosynthesis. Thiamine levels in many organisms are controlled by riboswitches, which are structured RNA elements in the messenger RNA of biosynthetic genes that bind directly to ThDP. nih.gov This binding event alters the RNA structure and regulates gene expression. ThDP analogs can be used to study the binding specificity of these riboswitches, offering a new avenue for developing novel antibacterial agents that target this regulatory system. nih.gov Additionally, the chemical properties of thiamine and its derivatives are exploited in analytical methods. Thiamine can be oxidized under alkaline conditions to form the highly fluorescent compound thiochrome (B1210408), a principle used for sensitive detection in biological samples. cornell.edu
Theoretical and Quantum Chemical Studies of Thiothiamine Reactivity
Theoretical and quantum chemical studies provide profound insights into the molecular structure and reactivity of compounds like thiothiamine. These computational methods are essential for understanding reaction mechanisms at an atomic level, which can be difficult to observe experimentally. nih.gov Methodologies such as Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are employed to model enzymatic reactions and predict the reactivity of small molecules. nih.gov
In the context of thiothiamine, such studies would focus on its electronic properties to predict its behavior as an enzyme inhibitor or a substrate analog. Key parameters, known as reactivity descriptors, are calculated to provide a quantitative measure of chemical reactivity. These studies can elucidate the roles of specific active site residues in an enzyme that stabilize intermediates or facilitate key chemical steps like proton transfers or bond cleavage. nih.gov Computational approaches allow for the dissection of the roles of individual catalytic residues and can explain how the protein environment influences the reaction. nih.gov For thiamine analogs, molecular docking and molecular dynamics simulations can predict their binding affinity and orientation within an enzyme's active site, helping to explain differences in their biological effects. mdpi.com
| Descriptor | Description | Significance for Thiothiamine Reactivity |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Indicates the molecule's propensity to act as an electron donor in reactions. |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Indicates the molecule's propensity to act as an electron acceptor. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer; calculated as (ELUMO - EHOMO)/2. | A higher value indicates greater stability and lower reactivity. |
| Chemical Softness (S) | The reciprocal of hardness (S = 1/η). | A higher value indicates greater reactivity. |
| Electronegativity (χ) | The power of an atom to attract electrons to itself; calculated as -(EHOMO + ELUMO)/2. | Measures the tendency to attract electrons. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution around a molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. |
High-Throughput Screening Methodologies with Metabolic Activation (General Principles)
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of millions of chemical compounds to identify "hits" that modulate a specific biomolecular pathway. chemrxiv.org A standard HTS assay, however, often lacks the metabolic capability to assess the activity of compounds that require transformation into an active metabolite. researchgate.net To address this limitation, in vitro methods that incorporate metabolic activation are integrated into HTS platforms. researchgate.net
The principle behind this approach is to mimic the metabolic processes that occur in the liver, thereby enabling the identification of compounds that become biologically active after metabolism. researchgate.net Several systems have been developed for this purpose, each with distinct advantages and disadvantages. These systems typically include liver fractions or cell-based models that contain the necessary metabolic enzymes, such as cytochrome P450s (CYPs). researchgate.net The choice of system depends on the specific requirements of the assay, balancing factors like metabolic completeness, cost, throughput, and compatibility with the screening format. researchgate.net
| System | Description | Advantages | Disadvantages |
|---|---|---|---|
| Liver S9 Fraction | A post-mitochondrial supernatant of liver homogenate containing both microsomal and cytosolic enzymes. | Contains a comprehensive set of Phase I and Phase II metabolic enzymes. | Can be cytotoxic in cell-based assays; requires cofactors (e.g., NADPH). |
| Microsomes | Vesicles of the endoplasmic reticulum isolated from liver homogenate. | Rich in Phase I enzymes (CYPs); widely used and well-characterized. | Lacks cytosolic enzymes (most Phase II enzymes); requires cofactors. |
| Primary Hepatocytes | Freshly isolated liver cells. | Represent the "gold standard" with a full complement of metabolic enzymes and transporters in a cellular context. | Limited availability; high cost; batch-to-batch variability; lose metabolic activity rapidly in culture. |
| Hepatocyte Cell Lines (e.g., HepaRG) | Immortalized cell lines that can be differentiated to exhibit hepatocyte-like characteristics. | Provide a renewable source of cells with metabolic capacity. | Metabolic activity is often lower than that of primary hepatocytes. |
| 3D Cell Models / Organoids | Cells grown in a three-dimensional structure that better mimics tissue architecture. | Can mimic physiological conditions more closely and maintain metabolic function for longer periods. | More complex to culture and may be less compatible with high-throughput automated systems. |
Synthetic Biology Applications Involving Thiamine Pathway Modification
Synthetic biology integrates engineering principles with biological science to design new biological systems or reprogram existing ones. nih.gov This field offers powerful strategies for modifying the thiamine biosynthesis pathway in plants and microorganisms, with a primary goal of biofortification—increasing the nutritional content of food crops to combat micronutrient deficiencies. nih.govfrontiersin.orgnih.gov Thiamine deficiency remains a significant global health issue, particularly in populations that rely on polished rice. frontiersin.org
Metabolic engineering of the thiamine pathway involves several key strategies. oup.com One common approach is the overexpression of endogenous biosynthetic genes. researchgate.net The thiamine molecule is formed by condensing a pyrimidine (B1678525) moiety, synthesized by the enzyme THIC, and a thiazole (B1198619) moiety, synthesized by THI1. nih.govnih.gov Studies in the model plant Arabidopsis thaliana have shown that overexpressing these key genes, either individually or in combination, can alter the metabolic flux and increase the levels of thiamine and its precursors. oup.com
Another powerful strategy is the introduction of heterologous genes from other organisms to complement or enhance the native pathway. nih.gov For example, introducing the thiamine monophosphate (TMP) kinase gene (ThiL) from Escherichia coli into rice has been shown to increase the thiamine content in the grains. nih.gov Synthetic biology also enables more complex pathway engineering, such as redirecting the accumulation of vitamins into the edible parts of a plant. This has been demonstrated by expressing a thiamine-binding protein in the rice endosperm, which sequesters the vitamin in the polished part of the grain. researchgate.net These genetic engineering approaches are guided by a growing understanding of the complex regulation of the thiamine pathway, which includes feedback inhibition via riboswitches. nih.govoup.com
Conclusion and Research Outlook
Summary of Key Academic Contributions of Thiothiamine (B128582) Hydrochloride Research
Research into Thiothiamine hydrochloride, and its non-salt form Thiothiamine, has primarily focused on its role as a chemical intermediate and its biological activities. The academic contributions have elucidated its critical position in the synthesis of Thiamine (B1217682) (Vitamin B1) and have begun to uncover its distinct biochemical effects.
A significant area of research has been the identification of Thiothiamine as a key intermediate in various industrial synthesis pathways for Thiamine hydrochloride. newdrugapprovals.orggoogle.com Patents and chemical literature describe processes where Thiothiamine is formed and subsequently converted through oxidation and other reactions to yield Thiamine. newdrugapprovals.orggoogle.comresearchgate.net This foundational work has been crucial for the large-scale production of this essential vitamin. One described synthesis process involves reacting 4-amino-5-aminomethyl-2-methylpyrimidine with carbon disulfide and a chloro-ketone, which then yields Thiothiamine. researchgate.net This intermediate is then oxidized to produce Thiamine. researchgate.net
Beyond its role in synthesis, Thiothiamine is also recognized academically as a known impurity in Thiamine preparations. nih.govusbio.net This has prompted research into its analytical detection and characterization.
Perhaps the most significant academic contribution regarding its biological function is the discovery of its inhibitory effects on key enzymes in the brain. Research has demonstrated that Thiothiamine can inhibit the activity of glutamate (B1630785) decarboxylase, a critical enzyme in the synthesis of the neurotransmitter GABA (gamma-aminobutyric acid). usbio.net This inhibition consequently leads to a decrease in the concentration of GABA in brain tissue. usbio.net This finding positions Thiothiamine as a compound of interest in neuroscience and pharmacology for its potential to modulate neurotransmitter systems.
| Area of Research | Key Academic Contribution | Significance |
|---|---|---|
| Chemical Synthesis | Identified as a crucial intermediate in the industrial synthesis of Thiamine hydrochloride. newdrugapprovals.orggoogle.comresearchgate.net | Enables the large-scale manufacturing of Vitamin B1. |
| Analytical Chemistry | Characterized as a process-related impurity in Thiamine products (Thiamine Impurity A/E). nih.govusbio.net | Important for quality control and purity assessment of pharmaceutical-grade Thiamine. |
| Neurobiochemistry | Demonstrated to be an inhibitor of the enzyme glutamate decarboxylase. usbio.net | Suggests a potential to modulate the GABAergic system in the brain. |
| Neurochemistry | Shown to decrease the concentration of the neurotransmitter GABA in brain tissue. usbio.net | Provides a mechanism for its biological effects and identifies it as a tool for neuroscience research. |
Unanswered Questions and Emerging Research Avenues
Despite foundational knowledge, numerous questions about this compound remain, opening several avenues for future research. The current understanding of its biological effects is limited, and its potential applications are largely unexplored.
A primary unanswered question revolves around the full extent and specificity of its biological activity. While it is known to inhibit glutamate decarboxylase, its effects on other enzymes and cellular pathways are not well understood. usbio.net An emerging research avenue is the comprehensive profiling of its pharmacological activity. This includes investigating its potential interactions with other thiamine-dependent enzymes and thiamine transporters to determine if it acts as a broader thiamine antagonist.
The consequences of its presence as an impurity in thiamine supplements are also unclear. Future research should address whether chronic, low-level exposure to this compound could have long-term health implications, particularly concerning neurological function due to its known effect on the GABA system.
Furthermore, the potential therapeutic or research applications of this compound are an exciting, unexplored frontier. Given its ability to modulate GABA levels, researchers could investigate its use as a pharmacological tool to study the GABAergic system in models of neurological disorders such as epilepsy or anxiety. Exploring whether derivatives of Thiothiamine could be developed as selective enzyme inhibitors is another promising research direction.
Finally, the efficiency and environmental impact of the current synthesis methods that produce this compound as an intermediate warrant further investigation. google.com There is an opportunity for research into developing more sustainable and higher-yield synthetic routes.
Prospective Methodological Advancements in Thiothiamine Studies
Future research on this compound will benefit significantly from the application and development of advanced analytical and synthetic methodologies. These advancements are crucial for a more profound understanding of its properties, behavior, and potential applications.
Methodological progress in analytical chemistry will be key to accurately quantifying this compound, both as a synthesized compound and as a trace impurity. High-Performance Liquid Chromatography (HPLC), particularly coupled with mass spectrometry (LC-MS) or advanced detectors like coulometric electrochemical detection, offers a prospective pathway for highly sensitive and specific quantification in complex matrices such as pharmaceutical formulations. nih.gov The development of validated isocratic HPLC-fluorescence methods could also provide robust quality control tools. dntb.gov.ua These techniques would surpass older methods, allowing for precise determination of impurity profiles in Thiamine products.
In the realm of synthetic chemistry, there is a need to move beyond traditional multi-step synthesis processes. google.com Prospective methodological advancements could involve the exploration of biocatalysis or flow chemistry. Utilizing enzymes to catalyze specific steps in the synthesis could lead to a "greener," more efficient, and highly selective production of this compound and its subsequent conversion to thiamine. Flow chemistry could enable better control over reaction conditions, potentially increasing yield and purity while reducing reaction time and waste.
Furthermore, advanced in-vitro and in-silico models could revolutionize the study of Thiothiamine's biological effects. High-throughput screening of Thiothiamine and its analogues against a panel of enzymes could rapidly identify new biological targets. Computational modeling and molecular docking studies could predict the binding affinity of Thiothiamine to various proteins, providing insights into its mechanism of action at the molecular level and guiding the design of novel derivatives with enhanced potency or selectivity.
| Domain | Prospective Methodology | Objective/Advantage |
|---|---|---|
| Analytical Chemistry | High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS) nih.govmdpi.com | Achieve highly sensitive and specific detection and quantification of Thiothiamine as an impurity. |
| Validated Isocratic HPLC-Fluorescence Methods dntb.gov.ua | Develop robust and reliable quality control assays for pharmaceutical-grade Thiamine. | |
| Synthetic Chemistry | Biocatalysis / Enzyme-based Synthesis | Improve sustainability, selectivity, and environmental friendliness of the synthesis process. |
| Flow Chemistry | Enhance reaction control, increase yield and purity, and reduce production time and waste. google.com | |
| Pharmacology & Toxicology | High-Throughput Enzymatic Screening | Rapidly identify and characterize the broader biological targets and off-target effects of Thiothiamine. |
| In-Silico Molecular Docking | Predict binding interactions with target enzymes to elucidate mechanism of action and guide new drug design. |
Q & A
Basic Research: What are the standard synthetic protocols for thiothiamine hydrochloride, and what are the critical reaction steps to monitor?
Methodological Answer:
this compound synthesis typically involves multi-step condensation, hydrolysis, and oxidation. A common protocol involves reacting acetamidine derivatives with α-dimethoxypropionitrile under basic conditions (e.g., sodium methoxide in methanol), followed by hydrolysis and cyclization in hydrochloric acid . Key steps requiring monitoring include:
- Condensation efficiency (via TLC or HPLC to detect intermediate pyrimidine derivatives).
- Oxidation with hydrogen peroxide (kinetic studies to optimize conversion to thiamine sulfate).
- Neutralization and salt formation (pH control during ammonia treatment to avoid over-acidification).
Critical parameters: Temperature (75–100°C), solvent purity, and stoichiometric ratios of disulfide agents (e.g., carbon disulfide) .
Advanced Research: How can ion-exchange resin challenges (yield, regeneration, wastewater) be addressed during purification?
Methodological Answer:
Resin-based purification faces issues like low yield (~60–70% in initial trials) and high ammonia-nitrogen wastewater (COD ~25,000). Strategies include:
- Resin screening : Use strongly acidic cation-exchange resins (e.g., sulfonated polystyrene) for selective binding of thiamine ions .
- DOE optimization : Varying eluent (HCl/methanol) concentration and flow rates to improve recovery (>85%).
- Wastewater treatment : Combine electrochemical oxidation and biological degradation to reduce COD by 90% .
Basic Research: Which analytical techniques are most reliable for quantifying this compound purity?
Methodological Answer:
- UV-Vis spectroscopy : Detect thiothiamine at 246 nm in 0.1 M HCl, but requires baseline correction for intermediates like thiamine nitrate .
- Titrimetry : Non-aqueous titration with 0.1 M perchloric acid in acetic acid, using crystal violet as an indicator (accuracy ±2%) .
- HPLC : Reverse-phase C18 columns with mobile phases of acetonitrile/0.1% phosphoric acid (retention time ~8.2 min) .
Advanced Research: How can spectral interferences from impurities (e.g., thiothiamine intermediates) be resolved?
Methodological Answer:
Impurities like unreacted pyrimidine derivatives or oxidation byproducts overlap spectrally. Solutions:
- Derivatization : React with 4-aminoantipyrine to form colored complexes detectable at 510 nm, excluding interferents .
- Orthogonal methods : Cross-validate using IR spectroscopy (C–S stretch at 700 cm⁻¹) and mass spectrometry (m/z 265 for [M+H]⁺) .
Basic Research: What factors influence this compound stability in cell culture media?
Methodological Answer:
Stability depends on:
- pH : Degrades rapidly above pH 7.0; use buffered solutions (pH 3.0–5.0) for long-term storage .
- Temperature : Half-life reduces from 30 days (4°C) to 7 days (37°C).
- Light exposure : Protect with amber vials to prevent photolytic cleavage of thiazole rings .
Advanced Research: What strategies optimize polymorphic control during crystallization?
Methodological Answer:
Polymorph formation (e.g., needle vs. cubic crystals) affects bioavailability. Control via:
- Antisolvent crystallization : Introduce ethanol dropwise to aqueous solutions at 10°C to favor Form I .
- Additives : Add 0.1% polyvinylpyrrolidone (PVP) to suppress nucleation of metastable forms .
- Process Analytical Technology (PAT) : Use inline Raman spectroscopy to monitor crystal form transitions .
Advanced Research: How to resolve contradictions in bioactivity data from different synthesis batches?
Methodological Answer:
Batch-to-bioactivity variability often stems from trace metal residues (e.g., Cu²⁺ from catalysts) or residual solvents. Mitigation:
- ICP-MS analysis : Quantify metal contaminants (<1 ppm acceptable) .
- Accelerated stability studies : Correlate degradation products (HPLC-MS) with reduced activity .
- DoE : Use factorial designs to isolate critical factors (e.g., oxidation time vs. temperature) .
Basic Research: How to track thiothiamine intermediates in metabolic pathways?
Methodological Answer:
- Isotopic labeling : Use ¹⁴C-thiothiamine in in vitro assays (e.g., liver microsomes) followed by radio-HPLC .
- Enzymatic assays : Couple with thiamine pyrophosphokinase; measure ATP consumption via luminescence .
Advanced Research: What are the advantages of continuous-flow synthesis over batch methods?
Methodological Answer:
Continuous-flow systems improve:
- Yield : 92% vs. 78% in batch (reduced side reactions) .
- Scalability : Avoid thermal runaway via precise temperature control in microreactors.
- Purity : Inline UV monitoring and liquid-liquid separation reduce impurities to <0.5% .
Advanced Research: What methodologies detect and quantify trace impurities (e.g., thiothiamine dimer)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
